4-Boc-4,7-diazaspiro[2.5]octane
Overview
Description
4-Boc-4,7-diazaspiro[2.5]octane, also known as tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, is a chemical compound with the molecular formula C11H20N2O2. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-4,7-diazaspiro[2.5]octane typically involves multiple steps. One common method starts with 1-aminocyclopropane carboxylate as the starting material. The process involves several reaction steps, including cyclization and protection reactions, to form the final spirocyclic structure . The reaction conditions often require specific reagents such as diphenyl azide phosphate and N,N-diisopropylethylamine, which are used to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient production. The final product is typically purified using techniques like recrystallization or chromatography to ensure it meets the required specifications for further use .
Chemical Reactions Analysis
Types of Reactions
4-Boc-4,7-diazaspiro[2.5]octane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc (tert-butoxycarbonyl) group can be replaced by other functional groups.
Hydrolysis: The Boc group can be removed through hydrolysis, resulting in the formation of the free amine.
Coupling Reactions: It can be used in coupling reactions, such as the Chan-Lam coupling, to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Acyl Chlorides: Used in substitution reactions to form amides.
Acids and Bases: Employed in hydrolysis reactions to remove the Boc group.
Palladium Catalysts: Utilized in coupling reactions to facilitate the formation of new bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound results in the formation of 4,7-diazaspiro[2.5]octane, while coupling reactions can produce various substituted spirocyclic compounds .
Scientific Research Applications
4-Boc-4,7-diazaspiro[2.5]octane has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound is employed in the development of new materials with unique properties, such as spirocyclic polymers.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, enabling the creation of new chemical entities for research and development.
Mechanism of Action
The mechanism of action of 4-Boc-4,7-diazaspiro[2.5]octane is primarily related to its role as a synthetic intermediate. The compound itself does not exhibit significant biological activity but is used to create molecules that do. The Boc group serves as a protecting group for the amine functionality, allowing for selective reactions to occur at other sites of the molecule. Once the desired transformations are complete, the Boc group can be removed to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
4,7-Diazaspiro[2.5]octane: The parent compound without the Boc protecting group.
tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate: A similar compound with a carboxylate group at a different position.
4,7-Diazaspiro[2.5]octane dihydrochloride: The hydrochloride salt form of the parent compound.
Uniqueness
4-Boc-4,7-diazaspiro[2.5]octane is unique due to its Boc protecting group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis, enabling the creation of complex molecules with high precision .
Properties
IUPAC Name |
tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-6-12-8-11(13)4-5-11/h12H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLYPHAMXHERHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC12CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680030 | |
Record name | tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
674792-08-6 | |
Record name | tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl-4,7-diazaspiro[2.5]octane-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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